2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
20865-40-1 |
|---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,6-diamino-5-phenylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15) |
InChI Key |
WARSWECWEADFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amination and Carboxylation of Pyrimidine Precursors
A key approach involves starting from a 2,6-diaminopyrimidine intermediate, followed by introduction of the phenyl group and carboxylic acid functionality.
- Amination : The introduction of amino groups at positions 2 and 6 can be achieved by nucleophilic substitution of halogenated pyrimidines or by reduction of nitro or nitroso precursors under controlled conditions.
- Phenyl substitution : The phenyl group at position 5 is typically introduced via condensation with benzaldehyde derivatives or by cross-coupling reactions on halogenated pyrimidines.
- Carboxylation : The carboxylic acid group at position 4 can be introduced by oxidation of aldehyde or formyl intermediates or by direct carboxylation of suitable precursors.
Specific Method from Patent Literature (Related Pyrimidine Derivatives)
A patent describing the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine (a structurally related pyrimidine) provides insights into preparation methods involving:
- Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under catalytic conditions (catalysts such as sodium thiosulfate, sodium metabisulfite).
- Controlled temperature profiles (initial heating at 60–90 °C followed by 95–120 °C) to optimize conversion.
- Use of molar ratios of reactants (e.g., nitrosopyrimidine/formamide/water = 1/(3–6)/(3–15)) to maximize yield.
- Isolation by crystallization after reaction completion.
This method emphasizes high conversion rates, atom economy, and reduced waste, which are desirable in pyrimidine synthesis.
Preparation of 2,6-Diamino-5-phenylpyrimidine-4-carbaldehyde as a Precursor
According to chemical databases, 2,6-diamino-5-phenylpyrimidine-4-carbaldehyde is a closely related intermediate that can be oxidized or further functionalized to the carboxylic acid derivative. Its preparation involves:
- Formation of the pyrimidine ring with amino groups at 2 and 6.
- Introduction of the phenyl group at position 5.
- Formylation at position 4, which can be subsequently oxidized to the carboxylic acid.
Catalytic Dehydrogenation and Hydrolysis Routes
Research on tetrahydropyrimidines shows that catalytic dehydrogenation and hydrolysis can be used to modify pyrimidine derivatives, potentially applicable to the preparation of this compound:
Halogen Exchange and Amination
Another approach involves halogenation of hydroxyl-substituted pyrimidines followed by substitution with amino groups at elevated temperatures (180–200 °C), as described in processes for 2,4-diaminopyrimidine derivatives. This method could be adapted for the 2,6-diamino substitution pattern.
Comparative Data Table of Preparation Parameters
| Step/Parameter | Conditions/Details | Notes/Outcome |
|---|---|---|
| Starting material | 2,4-diamino-5-nitroso-6-hydroxypyrimidine | Precursor for acylation |
| Catalyst | Sodium thiosulfate, sodium metabisulfite (5–20 wt%) | Catalyzes acylation in formamide/water |
| Solvent ratio (molar) | Nitrosopyrimidine : formamide : water = 1 : 3–6 : 3–15 | Optimized for yield and conversion |
| Temperature profile | 60–90 °C for 1–3 h, then 95–120 °C for 2–4 h | Ensures complete reaction |
| Isolation | Cooling and crystallization, filtration, drying | High purity product |
| Phenyl group introduction | Condensation with benzaldehyde or cross-coupling | Position 5 substitution |
| Carboxyl group introduction | Oxidation of aldehyde or formyl intermediate | Converts 4-formyl to 4-carboxylic acid |
| Dehydrogenation catalysts | Quinones, sulfur | Aromatization of tetrahydropyrimidine intermediates |
| Halogen exchange and amination | 180–200 °C, halogenated intermediates | Amino group substitution |
Research Findings and Optimization Notes
- The use of sodium metabisulfite as a catalyst improves atom economy and reduces waste generation during acylation steps.
- Controlled temperature ramping is critical to avoid side reactions and maximize yield.
- The molar ratios of reactants significantly influence conversion rates and purity.
- Ammonia and carbon dioxide generated during reactions can be captured and reused, enhancing process sustainability.
- Phenyl substitution is best achieved prior to carboxylation to avoid complications in oxidation steps.
- Dehydrogenation and hydrolysis steps require careful control of pH and temperature to prevent degradation of amino groups.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has demonstrated that derivatives of pyrimidine, including 2,6-diamino-5-phenylpyrimidine-4-carboxylic acid, have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. For instance, synthesized derivatives were evaluated for their in vitro antibacterial activity, revealing minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against standard bacterial strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies indicate that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have been found to act as selective inhibitors of DNA polymerase III in Staphylococcus aureus, which is crucial for bacterial DNA replication and could be leveraged for developing new anticancer strategies .
Pharmaceutical Applications
Synthesis of Therapeutic Agents
this compound serves as a precursor in the synthesis of various therapeutic agents. It is used in the development of compounds that target specific kinases such as SYK and JAK, which are implicated in several diseases including cancers and autoimmune disorders . The synthesis process often involves reactions with substituted benzyldimethylamine or benzoic acid derivatives to produce bioactive compounds with enhanced efficacy.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes that play roles in disease processes. For example, it has been noted for its activity against enzymes involved in nucleotide metabolism, making it a candidate for further exploration in drug development targeting metabolic disorders .
Biochemical Research
Biological Significance
Research highlights the importance of pyrimidine derivatives in biological systems. They are integral to nucleic acid metabolism and have roles as signaling molecules within cellular pathways. The structural characteristics of this compound allow it to interact with biological targets effectively .
Case Studies
Several studies have documented the biochemical effects of this compound:
- Study on Antibacterial Mechanism: A study demonstrated that derivatives of this compound could disrupt bacterial cell wall synthesis, leading to cell lysis and death .
- Cancer Cell Line Study: In vitro assays showed that specific derivatives inhibited the growth of human cancer cell lines significantly more than traditional chemotherapeutics like trimethoprim .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The molecular pathways involved often include those related to DNA synthesis and repair, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Table 1: Comparative Overview of Pyrimidine Derivatives
Structural Differences and Implications
- Substituent Effects: The amino groups in the main compound enhance hydrogen-bonding capacity, which may improve interactions with biological targets like enzymes or DNA . In contrast, the chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . The sulfanyl and trifluoromethyl groups in the compound from introduce steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets (e.g., kinases) .
Physicochemical Properties
- Solubility: The main compound’s amino and carboxylic acid groups likely confer higher solubility in polar solvents compared to the chloro- and methyl-substituted analog . However, the dioxo derivative may exhibit even greater solubility due to its ketone groups.
- Stability: Electron-withdrawing groups (e.g., Cl, CF₃) in analogs may increase chemical stability under acidic conditions, whereas the amino groups in the main compound could render it prone to oxidation.
Biological Activity
2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid (CAS No. 20865-40-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2 |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20865-40-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has been shown to interact with:
- Dihydrofolate reductase (DHFR) : A critical enzyme in the folate synthesis pathway that is essential for DNA synthesis and repair.
- Tyrosine kinases : Involved in signaling pathways that regulate cell division and growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential as an antifungal agent against Candida albicans with minimal inhibitory concentrations (MIC) below 1 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM . This suggests a promising potential for development as an anticancer therapeutic.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Case Studies
- Antifungal Activity Against Candida albicans :
- Anticancer Activity in Breast Cancer Models :
- Mechanistic Insights into Tyrosine Kinase Inhibition :
Q & A
Q. What are the recommended synthetic routes for 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid, and how can purity be validated?
Methodological Answer:
- Synthesis : A common approach involves condensation reactions using phenyl-substituted pyrimidine precursors under acidic or basic conditions. For example, cyclization of guanidine derivatives with β-keto acids may yield the core pyrimidine-carboxylic acid structure. Adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or ethanol) can optimize yield .
- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, gradient elution with acetonitrile/water) is recommended.
- Validation : Purity can be confirmed via HPLC (>95% peak area) and complementary techniques like NMR (e.g., ¹H/¹³C for functional group analysis) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm for the phenyl group) and amine protons (δ 5.5–6.5 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and pyrimidine ring carbons .
- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹), NH₂ bending (1600–1650 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, while HRMS provides exact mass validation (e.g., C₁₁H₁₀N₄O₂ requires m/z 230.0671) .
Q. How do solubility properties impact experimental design?
Methodological Answer:
- Solubility Testing : Use the shake-flask method in solvents like DMSO (for stock solutions), water (pH-dependent solubility), and ethanol. Adjust pH to deprotonate the carboxylic acid group for improved aqueous solubility.
- Storage : Store in sealed containers at room temperature to prevent hydrolysis or oxidation, as recommended for structurally similar pyrimidine-carboxylic acids .
Advanced Research Questions
Q. How does the phenyl substituent influence electronic properties and reactivity in medicinal chemistry applications?
Methodological Answer:
- Electronic Effects : The electron-withdrawing phenyl group stabilizes the pyrimidine ring via resonance, altering pKa (carboxylic acid ~2.5–3.5) and enhancing hydrogen-bonding capacity. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model charge distribution .
- Biological Interactions : The phenyl group may enhance binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase), validated via docking studies (AutoDock Vina) and SAR analysis of analogs .
Q. How can contradictions in bioactivity data across assays be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, compare IC₅₀ values in enzyme inhibition assays (UV-Vis kinetics) and cytotoxicity screens (MTT assay).
- Controlled Variables : Standardize pH (6.5–7.5 for physiological relevance), temperature (37°C), and solvent concentration (<1% DMSO) to minimize artifacts .
Q. What computational strategies model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., thymidylate synthase). Parameterize the carboxylic acid group for protonation states.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Physicochemical Properties (Extrapolated from Analogous Compounds)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
